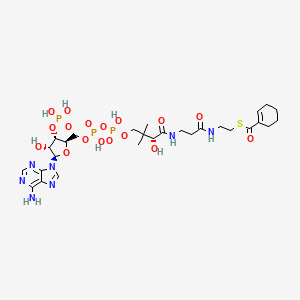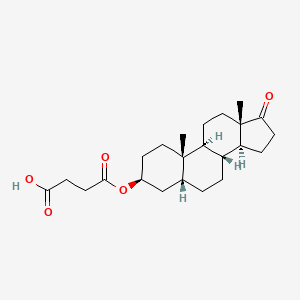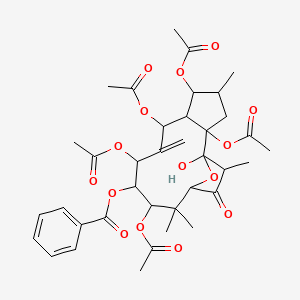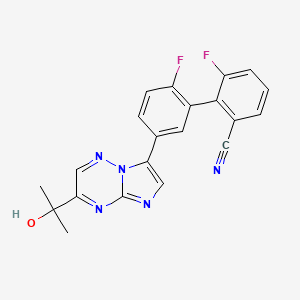
Cyclohex-1-ene-1-carbonyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-1-ene-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohex-1-ene-1-carboxylic acid. It is a conjugate acid of a this compound(4-).
Scientific Research Applications
Enzymatic Conversion in Bacterial Metabolism
Cyclohex-1-ene-1-carbonyl-CoA plays a role in the anoxic conversion of benzoyl-CoA in certain bacteria, like Thauera aromatica. Enzymes like benzoyl-CoA reductase and cyclohex-1,5-diene-1-carbonyl-CoA hydratase are involved in this process, converting benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA and then to 6-hydroxythis compound (Boll et al., 2000). Another study on Thauera aromatica identified enzymes that convert 6-hydroxythis compound to noncyclic products, highlighting the role of this compound in the anaerobic bacterial metabolism of aromatic substrates (Laempe et al., 1999).
Anaerobic Aromatic Metabolism
The enzyme cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, found in Thauera aromatica, is involved in the anaerobic metabolism of aromatic compounds. It transforms benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA and then to 6-hydroxythis compound, showcasing the significance of this compound in this pathway (Laempe et al., 1998).
Metabolic Pathways in Microorganisms
Research on “Syntrophus aciditrophicus” strain SB showed that cyclohex-1-ene carboxylate and its CoA derivatives play roles in the metabolism of benzoate and similar compounds. This study highlights the transformation of these compounds in the presence of hydrogen-using microorganisms (Elshahed et al., 2001).
Application in Liquid Crystal Compounds
Cyclohex-2-en-1-one, which can be related to this compound, has been utilized in the synthesis of new liquid crystalline compounds. These compounds contain a chiral center and demonstrate liquid crystal properties (Brettle et al., 1993).
Aerobic Bacterial Metabolism
A study on Acinetobacter anitratum showed that cyclohex-1-ene-1-carboxylate and related compounds are involved in the aerobic metabolism of cyclohexanecarboxylic acid, suggesting a role in bacterial metabolic pathways (Rho & Evans, 1975).
Enzymatic Activities in Phototrophic Bacteria
Research on Rhodopseudomonas palustris highlights the anaerobic metabolism of cyclohex-1-ene-1-carboxylate, indicating its significance in the degradation pathways of certain phototrophic bacteria (Perrotta & Harwood, 1994).
Properties
Molecular Formula |
C28H44N7O17P3S |
|---|---|
Molecular Weight |
875.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexene-1-carbothioate |
InChI |
InChI=1S/C28H44N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h6,14-15,17,20-22,26,37-38H,3-5,7-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |
InChI Key |
YTTZSBMCHSFQSJ-TYHXJLICSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4)O |
synonyms |
coenzyme A, cyclohex-1-enecarboxyl cyclohex-1-enecarboxyl-CoA cyclohex-1-enecarboxyl-coenzyme A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2S,3R)-3-amino-2-methylazetidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1243845.png)









![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate](/img/structure/B1243866.png)

![(3aR,5aS,9aR,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1243869.png)

